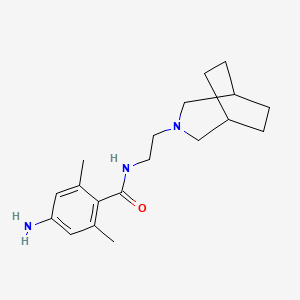
1-Butyl-4-phenylpiperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-phenylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. It is known for its structural complexity and potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound is characterized by a piperidine ring substituted with a butyl group and a phenyl group, along with a nitrile functional group.
Vorbereitungsmethoden
The synthesis of 1-Butyl-4-phenylpiperidine-4-carbonitrile involves several steps and can be achieved through different synthetic routes. One common method includes the reaction of 4-phenylpiperidine with butyl bromide in the presence of a base to form the butylated product. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide under controlled conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Butyl-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Wirkmechanismus
The mechanism of action of 1-Butyl-4-phenylpiperidine-4-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For instance, as a precursor to pethidine, it interacts with opioid receptors in the central nervous system, leading to analgesic effects. The nitrile group can also participate in various biochemical reactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-4-phenylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
Pethidine intermediate A: This compound is a precursor to pethidine and shares structural similarities with this compound.
1-Benzyl-4-phenylpiperidine-4-carbonitrile: Another piperidine derivative with a benzyl group instead of a butyl group, used in similar synthetic applications.
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields
Eigenschaften
CAS-Nummer |
42520-99-0 |
|---|---|
Molekularformel |
C16H22N2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
1-butyl-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C16H22N2/c1-2-3-11-18-12-9-16(14-17,10-13-18)15-7-5-4-6-8-15/h4-8H,2-3,9-13H2,1H3 |
InChI-Schlüssel |
XXZCCQVMXFWDIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCC(CC1)(C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)

![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)

